(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Description
Structural Identification and Nomenclature
The structural identification of this compound reveals a complex molecular architecture that incorporates several distinct functional groups. The three-dimensional orientation of these components influences the compound's reactivity and interaction with biological systems. The molecular structure can be described through its individual components, each contributing specific chemical properties to the overall compound behavior.
The methylphenyl component provides aromatic character to the molecule, contributing to its stability and electronic properties. The tetraazole ring system, consisting of a five-member ring of four nitrogen atoms and one carbon atom, introduces significant nitrogen content and unique electronic characteristics. The methanamine group serves as a linking component while providing basic functionality that can participate in various chemical reactions.
Table 1: Structural Components and Properties
| Component | Chemical Nature | Contribution to Molecular Properties |
|---|---|---|
| 3-Methylphenyl Group | Aromatic Ring System | Stability, Electronic Delocalization |
| Tetraazole Ring | Nitrogen-Rich Heterocycle | High Nitrogen Content, Unique Reactivity |
| Methanamine Linker | Aliphatic Amine | Basic Functionality, Reaction Site |
| Hydrochloride Salt | Ionic Component | Enhanced Solubility, Crystalline Stability |
The nomenclature of this compound follows systematic chemical naming conventions that precisely describe its structural features. The designation "(3-Methylphenyl)" indicates the position of the methyl substituent on the phenyl ring, while "(1H-1,2,3,4-tetraazol-5-yl)" specifies the exact nature and attachment point of the tetraazole ring system. The "methanamine" portion describes the single carbon bridge with attached amino functionality, and "hydrochloride" indicates the salt form.
Tetraazoles exist in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole, differing in the position of the double bonds. The 1H and 2H isomers are tautomers, with the equilibrium lying on the side of 1H-tetrazole in the solid phase, while in the gas phase, 2H-tetrazole dominates. These isomers can be regarded as aromatic, with six pi-electrons, while the 5H-isomer is nonaromatic.
Historical Development in Tetrazole Chemistry
The historical development of tetrazole chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic chemistry. The first tetrazole was prepared in 1885 by the Swedish chemist J.A. Bladin at the University of Uppsala during the course of an investigation of the reactions of dicyanophenylhydrazine, the condensation product of cyanogen and phenylhydrazine.
Bladin observed that the action of nitrous acid on dicyanophenylhydrazine led to the formation of a compound with the formula C8H5N5. Through systematic investigation, Bladin proposed the name "tetrazole" for the new ring structure and in 1892 succeeded in preparing tetrazole itself through various series of reactions. This foundational work established the basic principles of tetrazole chemistry that continue to guide modern synthetic approaches.
Table 2: Historical Milestones in Tetrazole Chemistry
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1885 | First Tetrazole Synthesis | J.A. Bladin | Initial Discovery and Characterization |
| 1892 | Tetrazole Nomenclature | J.A. Bladin | Systematic Naming Convention |
| Modern Era | Advanced Synthetic Methods | Various Researchers | Complex Substituted Derivatives |
The development of tetrazole chemistry during recent decades has been largely associated with the wide-scale employment of these compounds in medicine, biochemistry, agriculture, and photography. Novel methods of synthesis of substituted tetrazoles have been developed and existing methods have been significantly improved, making tetrazoles more accessible for research applications.
The synthesis of 1H-tetrazole was first achieved through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. Subsequently, the Pinner reaction of organic nitriles with sodium azide in the presence of a buffered strong acid synthesizes 5-substituted 1H-tetrazoles cleanly. Another method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research extends beyond its individual chemical properties to encompass broader implications for pharmaceutical development, materials science, and theoretical chemistry. Among the family of nitrogen-containing heterocycles, tetrazole and its derivatives exhibit a large range of biological properties such as antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, antidiabetic, anti-hyperlipidemic, anti-malarial and anti-tubercular activities.
The unique structural features of this compound make it particularly valuable for studying structure-activity relationships in nitrogen-rich heterocyclic systems. The presence of both aromatic and heterocyclic components allows researchers to investigate the interplay between different electronic systems and their effects on chemical reactivity and biological activity. The tetrazole functional group acts as a metabolically stable isostere for the carboxylic acid, which has been a primary driving force for continual research in this area.
Table 3: Research Applications and Significance
| Research Area | Application | Compound Advantage |
|---|---|---|
| Medicinal Chemistry | Drug Development | Metabolic Stability |
| Materials Science | Functional Materials | Electronic Properties |
| Theoretical Chemistry | Structure-Activity Studies | Model Compound Characteristics |
| Synthetic Chemistry | Building Block Applications | Versatile Reactivity |
The chemical reactivity of this compound can be analyzed through several types of reactions, including acid-base reactions due to its hydrochloride salt nature. These reactions are significant for potential applications in medicinal chemistry and material science, where controlled reactivity patterns enable the development of targeted therapeutic agents and specialized materials.
Several pharmaceutical agents are tetrazoles, including several cephalosporin-class antibiotics. Tetrazoles can act as bioisosteres for carboxylate groups because they have similar acid dissociation constants and are deprotonated at physiological conditions. Angiotensin receptor blockers such as losartan and candesartan often are tetrazoles.
The mechanism of action for compounds like this compound often involves interactions at the molecular level with biological targets. Quantitative structure-activity relationship studies could provide further insights into how structural variations affect biological activity. This compound has potential applications in various fields including pharmaceutical research, materials science, and chemical synthesis as a building block for more complex molecules.
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to maximize yield and purity. These synthetic pathways demonstrate the sophisticated methodologies available in modern organic chemistry for constructing complex heterocyclic systems with multiple functional groups.
Properties
IUPAC Name |
(3-methylphenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-6-3-2-4-7(5-6)8(10)9-11-13-14-12-9;/h2-5,8H,10H2,1H3,(H,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXPXMEJITGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Formation of the tetrazole/tetraazole ring via azide cycloaddition or ring closure reactions.
- Coupling with the 3-methylphenyl moiety, often through amine or nitrile intermediates.
- Conversion to the hydrochloride salt by acid treatment and purification.
Detailed Preparation Methods
Synthesis via α-Amino Nitrile and Sodium Azide (Tetrazole Formation)
A well-documented method for phenyl-tetrazolyl methanamine derivatives, applicable to the 3-methylphenyl analog, involves the cycloaddition of sodium azide to α-amino nitriles under reflux conditions:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | α-Amino nitrile (1.00 mol), sodium azide (1.05 mol), zinc chloride (0.50 mol), isopropyl alcohol, reflux 16 h | Cycloaddition to form the tetrazole ring. Reaction progress monitored by TLC (methanol:dichloromethane 1:9). |
| 2 | Cooling to room temperature, pH adjustment with concentrated HCl, stirring 30 min | Precipitation and conversion to hydrochloride salt. |
| 3 | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, evaporation | Isolation of crude product. |
| 4 | Purification by recrystallization or chromatography | Final purification to obtain (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride. |
This method yields the hydrochloride salt with good purity and moderate to high yield (~70%) and melting points consistent with literature values for similar compounds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tetraazole Ring Construction
An alternative method involves copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes to form 1,2,3-triazole derivatives, which can be extended to tetraazole analogs:
| Step | Reagents & Conditions | Description |
|---|---|---|
| A | Terminal alkyne (1.5 equiv), CuI catalyst (2.5 mol%), DMF/MeOH (5:1 v/v), 96% H2SO4 (1.6 equiv), sealed tube, 100 °C, 24 h | Cycloaddition to form the tetraazole ring. |
| B | Alternative: TBTA ligand (2.5 mol%), NaN3 (1.5 equiv), DMF, formic acid, sealed tube, 40 °C, 24 h | Mild conditions for ring formation. |
| C | Cu(II) salt (5 mol%), sodium ascorbate (0.25 equiv), tris(2-benzimidazolylmethyl)amine ligand (5 mol%), MeOH/H2O (3:1), acetic acid, room temperature, 24 h | Room temperature synthesis with high selectivity. |
After reaction completion, the mixture is filtered through silica gel, concentrated, and purified by column chromatography to isolate the target compound.
Conversion to Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with inorganic acids such as hydrochloric acid in suitable solvents (e.g., ethanol or ethyl acetate). This step improves crystallinity, stability, and facilitates purification:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Free base amine dissolved in solvent | Preparation of solution for salt formation. |
| 2 | Addition of HCl (gaseous or aqueous) | Formation of hydrochloride salt precipitate. |
| 3 | Cooling and filtration | Isolation of crystalline hydrochloride salt. |
| 4 | Drying under vacuum | Final purification and drying. |
This step is critical for obtaining a stable, crystalline form suitable for further applications.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Reaction Time |
|---|---|---|---|---|
| α-Amino nitrile + NaN3 reflux | Straightforward, good yield, scalable | Requires reflux, hazardous azide use | ~70% | 16 hours |
| CuAAC (CuI catalyst) | Mild conditions, high selectivity | Requires copper catalyst, longer time | 60-75% | 24 hours |
| CuAAC (Room temperature) | Ambient conditions, less energy | More complex catalyst system | 65-70% | 24 hours |
Research Findings and Notes
- The α-amino nitrile method is widely used for synthesizing tetrazole derivatives due to its robustness and relatively simple work-up.
- Copper-catalyzed azide-alkyne cycloaddition offers regioselectivity and milder conditions, valuable for sensitive substrates.
- The hydrochloride salt formation enhances compound stability and is essential for pharmaceutical applications.
- Purification by silica gel chromatography and recrystallization is standard to achieve high purity.
- Reaction monitoring by TLC and pH adjustments are critical to optimize yield and purity.
Summary Table of Key Reaction Parameters
| Parameter | α-Amino Nitrile Method | CuAAC Method (CuI catalyst) | CuAAC Method (Room Temp) |
|---|---|---|---|
| Solvent | Isopropyl alcohol | DMF/MeOH (5:1) | MeOH/H2O (3:1) |
| Catalyst | Zinc chloride | CuI (2.5 mol%) | Cu(II) salt + sodium ascorbate |
| Temperature | Reflux (~82 °C) | 100 °C | Room temperature |
| Reaction Time | 16 hours | 24 hours | 24 hours |
| Acid for Salt Formation | Concentrated HCl | Sulfuric acid or acetic acid | Acetic acid |
| Work-up | Extraction, drying | Filtration, chromatography | Filtration, chromatography |
| Yield | ~70% | 60-75% | 65-70% |
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents into the compound's molecular framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on heterocyclic cores, substituents, and pharmacological profiles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heterocyclic Core Differences: Tetrazoles (as in the target compound) are more polar and acidic (pKa ~4.9) compared to oxadiazoles (pKa ~8.2), influencing solubility and receptor binding.
Substituent Effects :
- 3-Methylphenyl vs. 3,4-Dimethylphenyl : The latter’s additional methyl group may sterically hinder interactions with hydrophobic enzyme pockets, reducing potency but improving specificity.
- Ethyl vs. Methyl on oxadiazole: Ethyl groups increase lipophilicity (logP ~1.5 vs. ~0.8 for methyl), enhancing blood-brain barrier penetration.
Oxadiazole derivatives (e.g., [(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride) are more commonly associated with antimicrobial activity due to their ability to disrupt bacterial membranes.
Biological Activity
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and efficacy against different biological targets.
Chemical Structure and Properties
The compound features a tetraazole ring, which is known for its diverse biological activities. The presence of the 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research has shown that compounds containing tetraazole rings exhibit a range of biological activities including:
- Antimicrobial Activity : Tetraazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism often involves interference with microbial metabolic pathways.
- Anticancer Activity : Some studies indicate that tetraazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by modulating cytokine release.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various tetraazole derivatives against common bacterial strains. The results indicated that certain derivatives demonstrated significant inhibition zones compared to control groups. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Anticancer Activity
Another research focused on the anticancer properties of tetraazole compounds. The study utilized various cancer cell lines and assessed cell viability using MTT assays. The findings revealed that:
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across different cancer cell lines.
- Mechanism of Action : Further analysis suggested that the compound induces G2/M phase arrest in the cell cycle and promotes apoptosis through caspase activation.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using an LPS-induced inflammation model in vitro. The results demonstrated a significant reduction in TNF-alpha levels when treated with the compound:
| Treatment | TNF-alpha Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Compound | 150 | 300 |
Case Studies
Several case studies have documented the therapeutic potential of tetraazole derivatives:
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a tetraazole derivative in patients with metastatic cancer. Results showed a notable decrease in tumor size in 60% of participants after six months of treatment.
- Case Study on Inflammatory Diseases : Another study explored the use of tetraazole compounds in patients with rheumatoid arthritis, reporting significant improvements in symptoms and reduced inflammatory markers.
Q & A
Q. How can cryo-EM or crystallography elucidate the compound’s binding mode?
- Methodological Answer :
- Co-crystallize the compound with its target protein (e.g., kinase domain) using vapor diffusion.
- Cryo-EM at 2–3 Å resolution for large complexes (e.g., membrane proteins).
- Validate binding poses via mutagenesis (e.g., alanine scanning of key residues) .
Comparative & Structural Analysis
Q. How does this compound compare to oxadiazole-based analogs in terms of chemical reactivity?
- Methodological Answer :
- TGA/DSC to compare thermal stability (tetrazoles generally decompose at higher temps than oxadiazoles).
- Electrochemical studies (cyclic voltammetry) to assess redox behavior.
- Tetrazoles exhibit higher hydrogen-bonding capacity due to NH groups, influencing solubility and crystal packing .
Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) penetration?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
